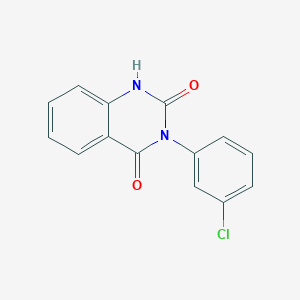

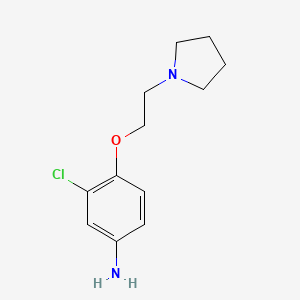

![molecular formula C22H13ClF3NS B2386374 2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 339103-22-9](/img/structure/B2386374.png)

2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline is a synthetic compound that has been studied for its potential applications in pharmacology, biochemistry, and physiology. It is a member of the quinoline family of compounds, which have been studied for their potential to act as inhibitors of various enzymes and to act as anti-inflammatory agents. This compound has shown promise in laboratory studies for its ability to inhibit the activity of certain enzymes and to act as an anti-inflammatory agent.

Aplicaciones Científicas De Investigación

Potential Antileukotrienic Agents : The synthesis of related compounds as potential antileukotrienic drugs was described by (Jampílek et al., 2004). These substances inhibited arachidonic acid-induced platelet aggregation, suggesting their potential in antiplatelet activity.

Spectroscopic Characterization and NLO Analyses : A study by (Wazzan et al., 2016) involved DFT and TD-DFT/PCM calculations to determine the molecular structure and spectroscopic characteristics of related dyes, along with Non-Linear Optical (NLO) and Natural Bond Orbital (NBO) analyses.

Structural and Optical Properties : Research by (Zeyada et al., 2016) focused on the structural and optical properties of related thin films, which may have applications in materials science.

Synthesis of New Derivatives : A study by (Didenko et al., 2015) detailed the synthesis of a wide range of new derivatives, including amino, bromo, chloro, hydrazino, phenyl, and other derivatives, highlighting the compound's versatility in chemical synthesis.

Deproto-Metallation and CH Acidity Analysis : (Marquise et al., 2014) studied deproto-metallation of 2-substituted quinolines and analyzed CH acidities, which is significant in understanding the reactivity and applications in organic synthesis.

Cytotoxic Activity of Disulfides : (Soural et al., 2009) explored the preparation of organic disulfides containing a related ring, showing significant in vitro cytotoxicity against various cancer cell lines.

Fluorophores and Biological Systems Study : (Aleksanyan & Hambardzumyan, 2014) investigated reactions to synthesize new quinoline derivatives, focusing on their potential as fluorophores and in biological systems study.

Photovoltaic Properties in Organic-Inorganic Photodiode Fabrication : The photovoltaic properties of related films were studied by (Zeyada et al., 2016), indicating their application in photodiode fabrication.

Electrochemical Fluorination : (Dawood & Fuchigami, 1999) studied the electrochemical fluorination of related compounds, enhancing the understanding of regioselective anodic fluorination.

Synthesis of New Derivatives for Antifungal and Antibacterial Activity : (Kategaonkar et al., 2010) synthesized new derivatives and evaluated their antifungal and antibacterial activity.

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClF3NS/c23-17-8-10-18(11-9-17)28-21-19(13-15-4-1-2-7-20(15)27-21)14-5-3-6-16(12-14)22(24,25)26/h1-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYKIHDEAPSWAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClF3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

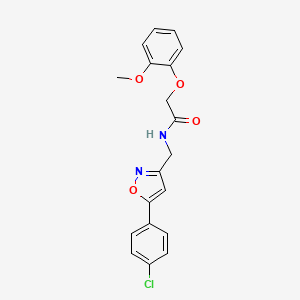

![Tert-butyl N-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate](/img/structure/B2386292.png)

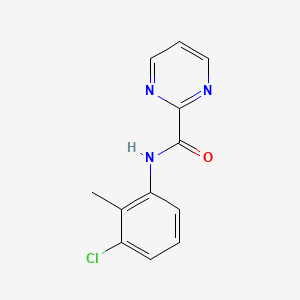

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2386297.png)

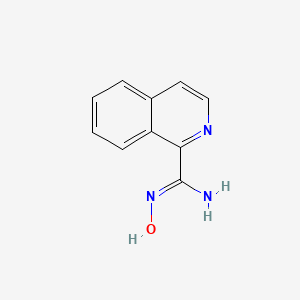

![4-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2386306.png)

![N'-(4-Methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2386308.png)

![{5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2386311.png)

![methyl 4-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2386312.png)